Enhanced Lipophilicity (XLogP3) Compared to 3-Methyl-5-phenylisoxazole
The target compound exhibits a computed XLogP3 value of 3.6, which is significantly higher than the 2.4 value for the common aryl analog 3-methyl-5-phenylisoxazole [1][2]. This 1.2-unit increase in logP indicates a markedly higher predicted partition coefficient into organic phases, translating to greater membrane permeability and potential for enhanced blood-brain barrier penetration compared to its aromatic counterpart.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 3-Methyl-5-phenylisoxazole (XLogP3 = 2.4) |
| Quantified Difference | ΔXLogP3 = +1.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18 for target; 2025.04.14 for comparator) |
Why This Matters
A higher logP value is a critical parameter for optimizing central nervous system (CNS) drug candidates or designing probes that require efficient membrane crossing, directly influencing procurement decisions for lead optimization programs.
- [1] PubChem. Compound Summary for CID 71422281, 5-(2-Cyclopentylethyl)-3-methyl-1,2-oxazole. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole. National Center for Biotechnology Information. Accessed May 2026. View Source
